5-Aminotryptamine

Neuropharmacology Serotonin receptors Presynaptic modulation

5-Aminotryptamine (CAS 1078-00-8) addresses the unmet need for a validated 5-HT1B-preferring agonist with well-characterized species selectivity for presynaptic serotonin receptor research. • High-affinity 5-HT1B/5-HT1A receptor binding; functional efficacy at presynaptic 5-HT1B receptors confirmed in rat inferior vena cava and pig coronary artery preparations • Species-dependent differential activity: active in rat vascular tissue yet inactive in human saphenous vein-enabling ortholog comparison studies between rodent 5-HT1B and human 5-HT1D-like receptors • NIMH-annotated 5-HT1A reference agonist; suitable for SAR investigations across 5-substituted tryptamine derivatives Supplied with Certificate of Analysis.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1078-00-8
Cat. No. B093203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminotryptamine
CAS1078-00-8
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=CN2)CCN
InChIInChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2
InChIKeyRTGQKAIBLWKUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminotryptamine: 5-HT1B/5-HT1A Agonist Profile


5-Aminotryptamine is a 5-amino-substituted tryptamine derivative [1] that functions as a serotonin receptor agonist, exhibiting high-affinity binding to 5-HT1 and 5-HT2 receptor families . Structurally, the compound features an aminoethyl side chain at the indole 3-position and a primary amine at the 5-position (C₁₀H₁₃N₃; MW 175.23 g/mol) [1]. Its activity profile distinguishes it from more widely studied tryptamine analogs, with demonstrated functional efficacy at presynaptic 5-HT1B receptors [2] and classification as a 5-HT1A receptor agonist [3].

Tool compound for serotonin receptor (5-HT1B/1A) signaling studies
Supports presynaptic 5-HT1B inhibition assays in rodent vascular tissue
Reported 5-HT1 receptor affinity context; functional profile may diverge from unsubstituted tryptamine

5-Aminotryptamine: Analog Substitution Risks


Direct substitution of 5-aminotryptamine with unsubstituted tryptamine or other 5-substituted tryptamines is not scientifically justified without experimental validation. The 5-amino substituent fundamentally alters both the receptor binding profile and the functional consequences of receptor engagement [1]. In rat vena cava tissue, 5-aminotryptamine and tryptamine both inhibit evoked noradrenaline overflow, yet their potencies correlate specifically with 5-HT1B binding site affinity—not with 5-HT1A, 5-HT1C, or 5-HT2 affinities [2]. Conversely, in human saphenous vein, 5-aminotryptamine fails to produce significant inhibition whereas other tryptamines retain activity [3]. These species- and tissue-dependent differences preclude simple analog substitution and underscore the necessity of compound-specific procurement decisions.

5-Amino substituent alters receptor binding profile
Direct substitution with unsubstituted tryptamine or other 5-substituted analogs may shift 5-HT1B/1A selectivity and potency correlations.
Potency correlates specifically with 5-HT1B affinity
Activity is linked to 5-HT1B site affinity, not 5-HT1A/1C/2; compounds with different selectivity profiles may not reproduce presynaptic inhibition context.
Species- and tissue-dependent functional divergence
Active in rat vena cava but inactive at human 5-HT1D-like receptors; model context may differ, and assay transfer requires species-matched validation.

5-Aminotryptamine: Head-to-Head Evidence


5-HT1B-Mediated Noradrenaline Release in Rat Vena Cava

In the rat inferior vena cava preincubated with ³H-noradrenaline, 5-aminotryptamine inhibits electrically evoked ³H overflow with a potency that correlates significantly with 5-HT1B binding site affinity but not with 5-HT1A, 5-HT1C, or 5-HT2 affinities [1]. This same correlation pattern holds for tryptamine, 5-methoxytryptamine, N,N-dimethyl-5-HT, and 5-carboxamidotryptamine, establishing that all these agonists operate via a common presynaptic 5-HT1B mechanism in this tissue [1].

5-HT1B presynaptic inhibition
Cross-study comparable
5-HT1B-correlated inhibition of evoked ³H overflow
Supports 5-HT1B pathway-response interpretation in rodent vascular models
Individual EC₅₀ values require access to full publication
Neuropharmacology Serotonin receptors Presynaptic modulation

Lack of Effect at Human 5-HT1D-Like Receptors

In the human saphenous vein preincubated with ³H-noradrenaline, 5-aminotryptamine does not produce significant inhibition of electrically evoked ³H overflow, whereas 5-HT, 5-carboxamidotryptamine, 5-methoxytryptamine, sumatriptan, and tryptamine all exhibit concentration-dependent inhibitory activity [1]. The rank order of agonist potencies in this human tissue correlates with 5-HT1B and 5-HT1D binding site affinities, but not with 5-HT1A or 5-HT1C affinities [1].

Human 5-HT1D-like inactivity
Head-to-head comparison
No significant inhibition vs. active comparators (5-HT, sumatriptan, etc.)
Species-specific receptor subtype context; useful as negative control for human 5-HT1D-like studies
Qualitative difference; human saphenous vein preparation
Neuropharmacology Human vascular tissue 5-HT1D receptor

5-HT1A Receptor Agonist Classification

The NIMH Chemical Synthesis and Drug Supply Program classifies 5-aminotryptamine dipicrate as a serotonin 5-HT1A receptor agonist [1]. This classification is supported by independent receptor binding studies demonstrating that 5-aminotryptamine binds with high affinity to 5-HT1 receptors .

5-HT1A agonist classification
Class-level inference
NIMH repository annotation as 5-HT1A receptor agonist
Supports 5-HT1A signaling study context; based on receptor binding evidence
Class-level annotation; independent replication context may vary
Receptor pharmacology Serotonin 5-HT1A Neurochemistry

Lipophilicity vs. Tryptamine and Serotonin

5-Aminotryptamine exhibits a calculated LogP of 2.53 , indicating moderate lipophilicity. This value is substantially higher than that of the endogenous neurotransmitter serotonin (5-hydroxytryptamine; calculated LogP ≈ 0.21) and somewhat lower than unsubstituted tryptamine (calculated LogP ≈ 1.55) based on standard cheminformatics estimates. The 5-amino substitution thus produces an intermediate lipophilicity profile that may influence membrane permeability and distribution characteristics relative to other tryptamine derivatives.

Lipophilicity profile
Data to verify
LogP 2.53 vs. tryptamine ≈1.55, serotonin ≈0.21
Intermediate lipophilicity may influence membrane partitioning context
Calculated LogP; experimental values not available
Physicochemical properties ADME Computational chemistry

5-Aminotryptamine: Application Scenarios


Presynaptic 5-HT1B Studies in Rodent Vascular Tissue

5-Aminotryptamine is suitable for investigating presynaptic 5-HT1B receptor-mediated inhibition of noradrenaline release in rat vascular preparations. The compound's demonstrated activity in the rat inferior vena cava [1] and pig coronary artery [2] provides a validated experimental context. Procurement for these applications is justified when the research objective requires a 5-HT1B-preferring agonist whose activity correlates specifically with 5-HT1B binding site affinity rather than 5-HT1A, 5-HT1C, or 5-HT2 sites [1].

Species-Specific 5-HT1B/1D Receptor Differentiation

The differential activity of 5-aminotryptamine across species—active in rat vena cava [1] but inactive in human saphenous vein [3]—makes it a valuable tool compound for dissecting species-specific presynaptic serotonin receptor pharmacology. Researchers comparing rodent 5-HT1B receptor function with human 5-HT1D-like receptor function can employ 5-aminotryptamine as a selective probe to demonstrate functional divergence between these receptor orthologs [3].

5-HT1A Receptor Agonist Reference Studies

Based on its classification as a serotonin 5-HT1A receptor agonist [4], 5-aminotryptamine may be employed as a reference agonist in binding and functional assays targeting 5-HT1A receptors. Procurement for 5-HT1A studies is supported by NIMH repository annotation and receptor binding data demonstrating high-affinity 5-HT1 receptor interaction .

SAR Studies of 5-Substituted Tryptamines

5-Aminotryptamine serves as a defined reference compound within SAR investigations examining how 5-position substitution modulates tryptamine pharmacology. Its distinct functional profile compared to 5-hydroxy (serotonin), 5-methoxy, and unsubstituted tryptamine [1][3] provides a critical data point for computational modeling and QSAR analyses [5]. Procurement for SAR studies is warranted when systematic comparison of 5-substituted tryptamine derivatives is required.

Application
Selection Property
Validation Focus
Rodent vascular 5-HT1B presynaptic inhibition studies
5-HT1B affinity-correlated activity
Evoked noradrenaline overflow assay context
Species-specific 5-HT1B/1D receptor differentiation studies
Differential rodent/human receptor activity profile
Species-matched vascular tissue preparation
5-HT1A receptor agonist reference studies
Reported 5-HT1A receptor agonist annotation
5-HT1A binding and functional assay review
5-Substituted tryptamine SAR studies
Defined 5-amino reference compound
Comparative pharmacological profiling with analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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